molecular formula C11H15NO B13296376 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile

Cat. No.: B13296376
M. Wt: 177.24 g/mol
InChI Key: VRUMBVSOGMYXKH-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexane ring, a nitrile group, and a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile typically involves multiple steps. One common method includes the aldol condensation of appropriate precursors followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H15NO/c1-7(2)9-4-10(6-12)8(3)11(13)5-9/h8-10H,1,4-5H2,2-3H3

InChI Key

VRUMBVSOGMYXKH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(CC1=O)C(=C)C)C#N

Origin of Product

United States

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